GSK-3α/β Inhibitory Potency of SB 216763 vs. AR-A014418 and CHIR-99021
SB 216763 inhibits GSK-3α with an IC50 of 34.3 nM and a Ki of 9 nM, representing a 3-fold lower IC50 than AR-A014418 (IC50 = 104 nM) but a 3- to 5-fold higher IC50 than CHIR-99021 (GSK-3α IC50 = 10 nM; GSK-3β IC50 = 6.7 nM). The Ki value for SB 216763 (9 nM) reflects ATP-competitive binding affinity that correlates with cellular activity [1].
| Evidence Dimension | In vitro inhibitory potency against GSK-3 isoforms |
|---|---|
| Target Compound Data | SB 216763: GSK-3α IC50 = 34.3 nM, Ki = 9 nM; equipotent against GSK-3β |
| Comparator Or Baseline | AR-A014418: GSK-3β IC50 = 104 nM, Ki = 38 nM; CHIR-99021: GSK-3α IC50 = 10 nM, GSK-3β IC50 = 6.7 nM |
| Quantified Difference | SB 216763 exhibits 3-fold greater potency than AR-A014418 (34.3 nM vs. 104 nM) but 3-5× lower potency than CHIR-99021 (34.3 nM vs. 6.7-10 nM) |
| Conditions | Cell-free kinase assays using recombinant human GSK-3α and GSK-3β |
Why This Matters
The intermediate potency of SB 216763 provides a useful dynamic range for dose-response studies where CHIR-99021 may saturate the system and AR-A014418 may be insufficient.
- [1] Coghlan MP, Culbert AA, Cross DA, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
